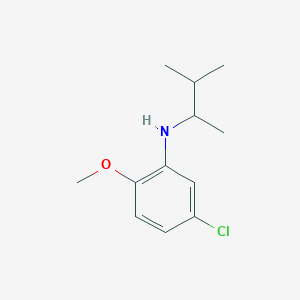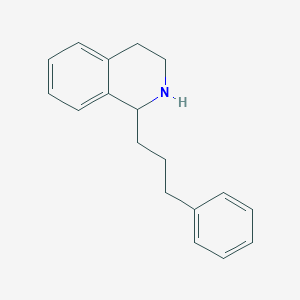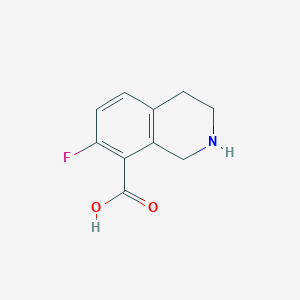
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 8th position of the tetrahydroisoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline.
Functional Group Introduction: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Reaction Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and hydrolyzing agents like hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom and carboxylic acid group, resulting in different biological activities.
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5th position.
Uniqueness: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-2,12H,3-5H2,(H,13,14) |
InChI Key |
IGOFZBKTHGDWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


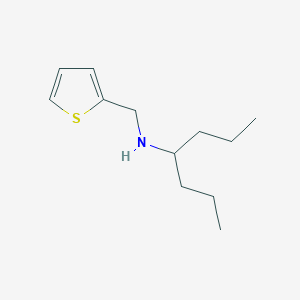

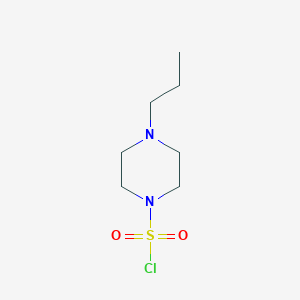

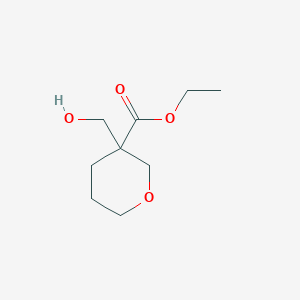
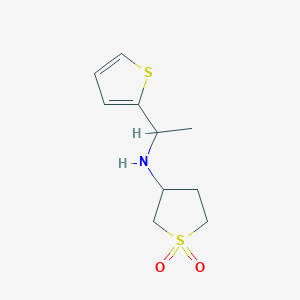
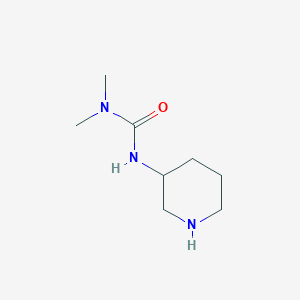
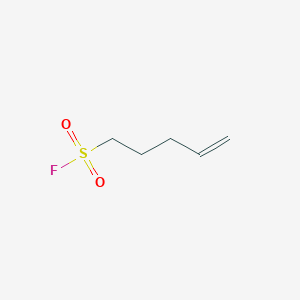
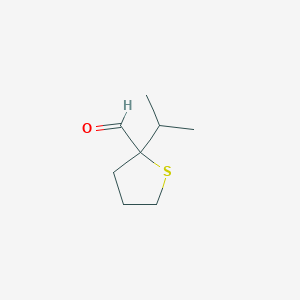
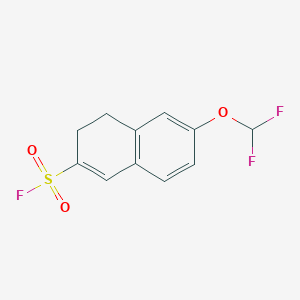
![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B13240921.png)
